3-(4-Cyanophenyl)-1-propene
Overview
Description
3-(4-Cyanophenyl)-1-propene is an organic compound characterized by a propene group attached to a 4-cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenyl)-1-propene typically involves the reaction of 4-cyanobenzaldehyde with a suitable alkene under catalytic conditions. One common method is the Wittig reaction, where 4-cyanobenzaldehyde reacts with a phosphonium ylide to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of advanced catalysts and optimized reaction conditions can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyanophenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reduction reactions can convert the nitrile group to an amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Amines.
Substitution: Azides, other substituted derivatives.
Scientific Research Applications
3-(4-Cyanophenyl)-1-propene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(4-Cyanophenyl)-1-propene involves its interaction with specific molecular targets, depending on the context of its application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Cyanophenyl)-2-methylacrylate: Similar in structure but with a methyl group, used in polymer synthesis.
3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one: Contains an indole moiety, used in medicinal chemistry for its bioactivity.
Uniqueness
3-(4-Cyanophenyl)-1-propene is unique due to its simple yet versatile structure, allowing it to participate in a wide range of chemical reactions and applications. Its nitrile group provides a reactive site for further functionalization, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-prop-2-enylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-3-9-4-6-10(8-11)7-5-9/h2,4-7H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDJSHVPTSCBDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431803 | |
Record name | 4-allyl-benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51980-05-3 | |
Record name | 4-allyl-benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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